1-(2-methoxyphenyl)-4-(4-nitrophenyl)-1h-imidazole-2-thiol

Description

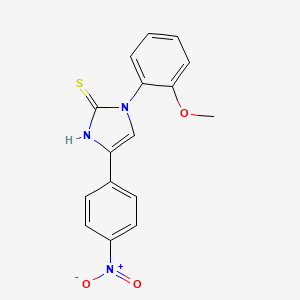

1-(2-Methoxyphenyl)-4-(4-nitrophenyl)-1H-imidazole-2-thiol is a substituted imidazole derivative featuring a thiol group at position 2, a 2-methoxyphenyl group at position 1, and a 4-nitrophenyl group at position 4 of the imidazole ring. The thiol group enhances reactivity, enabling participation in hydrogen bonding, disulfide formation, or metal coordination, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name |

3-(2-methoxyphenyl)-5-(4-nitrophenyl)-1H-imidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3S/c1-22-15-5-3-2-4-14(15)18-10-13(17-16(18)23)11-6-8-12(9-7-11)19(20)21/h2-10H,1H3,(H,17,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMTMTLVIGYPLGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C=C(NC2=S)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301319851 | |

| Record name | 3-(2-methoxyphenyl)-5-(4-nitrophenyl)-1H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301319851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26671257 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

97814-15-8 | |

| Record name | 3-(2-methoxyphenyl)-5-(4-nitrophenyl)-1H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301319851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-4-(4-nitrophenyl)-1h-imidazole-2-thiol typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with 4-nitrophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiourea under acidic conditions to yield the imidazole ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyphenyl)-4-(4-nitrophenyl)-1h-imidazole-2-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

Oxidation: Disulfides or sulfonic acids.

Reduction: Amino derivatives.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

1-(2-methoxyphenyl)-4-(4-nitrophenyl)-1h-imidazole-2-thiol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-4-(4-nitrophenyl)-1h-imidazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The nitrophenyl group may also participate in redox reactions, affecting cellular oxidative stress pathways. These interactions can modulate various biological processes, making the compound a valuable tool in research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

1-(4-Nitrophenyl)-1H-Imidazole-2-Thiol (CID 2760201)

- Structure : Lacks the 2-methoxyphenyl group; nitro group is at position 1 .

- Properties : The absence of the methoxy group reduces electron-donating effects, leading to a stronger electron-deficient imidazole ring. This may lower solubility in polar solvents compared to the target compound.

5-(4-Bromophenyl)-1-(4-Difluoromethoxyphenyl)-1H-Imidazole-2-Thiol

- Structure : Bromine (electron-withdrawing) and difluoromethoxy (mixed electronic effects) substituents replace nitro and methoxy groups .

- The difluoromethoxy group introduces steric bulk and lipophilicity.

1-(4-Difluoromethoxyphenyl)-2-(Isobutylthio)-5-(4-Methoxyphenyl)-1H-Imidazole

- Structure : Thiol replaced with isobutylthio; 4-methoxyphenyl at position 5 .

- Properties : Alkylthio group reduces hydrogen-bonding capacity but increases lipophilicity (logP ~4.5 estimated). The para-methoxy group maintains electron-donating effects but lacks steric hindrance compared to ortho-methoxy in the target.

Functional Group Modifications

1-(3-Methoxyphenyl)-4,5-Dihydro-1H-Imidazol-2-Amine Hydrobromide (C19)

- Structure : Dihydroimidazole core with an amine group instead of thiol .

- Properties : The amine enables hydrogen bonding and ionic interactions, while the dihydro structure reduces aromaticity, increasing conformational flexibility.

Ferrocenyl-Substituted Imidazole-2-Thiol Derivatives

Extended Aromatic Systems

1-(4-Methoxyphenyl)-2-[4-(Trifluoromethyl)phenyl]-1H-Phenanthro[9,10-d]Imidazole

Comparative Data Table

Biological Activity

1-(2-Methoxyphenyl)-4-(4-nitrophenyl)-1H-imidazole-2-thiol is an organic compound notable for its imidazole ring and thiol group, which contribute to its potential biological activities. This compound has garnered interest in medicinal chemistry due to its structural characteristics, which may lead to various pharmacological applications.

- Molecular Formula : C16H13N3O3S

- Molecular Weight : 327.36 g/mol

- Structure : The compound features a methoxy group and a nitrophenyl group attached to the imidazole ring, enhancing its reactivity and solubility in different solvents.

Antifungal Activity

Research indicates that imidazole derivatives exhibit significant antifungal properties. For instance, compounds similar to this compound have demonstrated effective minimum inhibitory concentrations (MIC) against various fungal strains, suggesting that this compound may also possess antifungal capabilities .

Anti-inflammatory Effects

Imidazole derivatives are known for their anti-inflammatory properties. Studies have shown that certain imidazole compounds can act as dual agents, providing both anti-inflammatory and antifungal effects while minimizing gastrointestinal irritation, a common side effect of traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

The biological activity of this compound is believed to be linked to its ability to interact with biological targets such as proteins and enzymes. Interaction studies reveal that the compound can bind effectively to these targets, potentially leading to altered biological responses that could be harnessed therapeutically .

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals insights into the unique properties of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(2-methoxyphenyl)-5-(4-nitrophenyl)-1H-imidazole-2-thione | Contains thione instead of thiol | Potentially different reactivity profile |

| 1-Methyl-2-(4-nitrophenyl)-4,5-di(4-methoxyphenyl)-1H-imidazole | Additional methyl and methoxy groups | Enhanced lipophilicity |

| 1-(4-methoxyphenyl)-4-(4-nitrophenyl)imidazole-2-thiol | Lacks the second methoxy group | May exhibit different biological activities |

This table highlights the distinctiveness of this compound based on its specific functional groups and potential applications in medicinal chemistry.

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activities of imidazole derivatives:

- Study on Anti-inflammatory and Antifungal Agents : In a study published in the Journal of Medicinal Chemistry, compounds similar to this compound were synthesized and tested for their anti-inflammatory and antifungal effects. The results indicated promising dual-action capabilities, making them suitable candidates for further pharmacological exploration .

- Synthesis and Characterization : Another study involved the synthesis of various substituted imidazoles, including those with nitrophenyl groups. These compounds were characterized using modern analytical techniques (IR, NMR, MS), confirming their structures and aiding in understanding their biological activities .

Q & A

Q. What are the optimal synthetic routes for 1-(2-methoxyphenyl)-4-(4-nitrophenyl)-1H-imidazole-2-thiol, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Imidazole Ring Formation : Condensation of substituted aldehydes/ketones with thiourea or thioamides under acidic conditions (e.g., HCl/EtOH) to form the imidazole-thiol backbone .

Q. Substituent Introduction :

- The 2-methoxyphenyl group is introduced via nucleophilic substitution or Suzuki coupling, requiring palladium catalysts and controlled temperatures (60–80°C) .

- The 4-nitrophenyl group is added through nitration or pre-functionalized aryl halides in the presence of a base (e.g., K₂CO₃) .

Optimization Tips : - Use polar aprotic solvents (DMF, DMSO) to enhance solubility of aromatic intermediates.

- Monitor reaction progress via TLC or HPLC to minimize side products.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H/¹³C-NMR identifies substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, nitrophenyl aromatic protons at δ 7.5–8.5 ppm) .

- X-Ray Crystallography :

- Single-crystal analysis using SHELXL (e.g., space group P2₁/c, unit cell parameters a = 7.97 Å, b = 16.43 Å, c = 14.36 Å) resolves the imidazole-thiol tautomerism and confirms substitution patterns .

- Mass Spectrometry :

- High-resolution ESI-MS validates the molecular ion peak (calculated m/z for C₁₆H₁₂N₃O₃S: 326.06) .

Advanced Research Questions

Q. How do electronic effects of the 4-nitrophenyl and 2-methoxyphenyl groups influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Electron-Withdrawing Nitrophenyl Group :

- Stabilizes negative charge in transition states, enhancing reactivity in SNAr (nucleophilic aromatic substitution) reactions. Reactivity can be quantified via Hammett σ constants (σₚ-NO₂ = +1.27) .

- Electron-Donating Methoxyphenyl Group :

- Reduces electrophilicity at the imidazole C-2 position, requiring stronger bases (e.g., NaH) for thiol deprotonation.

Experimental Design : - Compare reaction rates of the compound with analogs lacking substituents using kinetic studies (UV-Vis monitoring at 300–400 nm) .

Q. What computational strategies are suitable for predicting the compound’s biological target interactions?

- Methodological Answer :

- Molecular Docking :

- Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450, COX-2). The thiol group shows high affinity for metal ions in active sites .

- MD Simulations :

- AMBER or GROMACS can simulate stability in binding pockets, with force fields (GAFF) parameterized for nitro and thiol groups .

- ADMET Prediction :

- SwissADME predicts moderate bioavailability (LogP ≈ 3.2) but potential hepatotoxicity due to nitroarene metabolites .

Q. How can contradictory data on the compound’s antimicrobial efficacy be resolved?

- Methodological Answer :

- Case Study : Discrepancies in MIC values against S. aureus (reported range: 8–64 µg/mL) may arise from:

Strain Variability : Test across clinically resistant and standard strains (ATCC controls) .

Assay Conditions : Standardize broth microdilution methods (CLSI guidelines) and control for DMSO solvent effects (<1% v/v) .

- Statistical Analysis :

- Apply ANOVA/Tukey tests to compare replicates and identify outliers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.